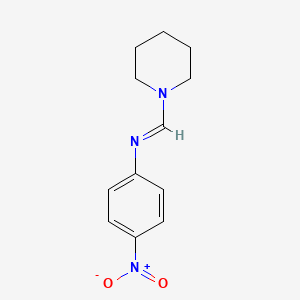
Methanimine, 1-(1-piperidinyl), N-(4-nitrophenyl)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methanimine, 1-(1-piperidinyl), N-(4-nitrophenyl) typically involves the reaction of 4-nitrobenzaldehyde with piperidine under specific conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol, and a catalyst, such as acetic acid. The mixture is heated under reflux for several hours to ensure complete reaction, followed by purification through recrystallization .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques like chromatography.
Análisis De Reacciones Químicas
Types of Reactions
Methanimine, 1-(1-piperidinyl), N-(4-nitrophenyl) can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amine group under hydrogenation conditions.
Substitution: The methanimine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) is often used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted methanimine derivatives.
Aplicaciones Científicas De Investigación
Methanimine, 1-(1-piperidinyl), N-(4-nitrophenyl) has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structure.
Medicine: Explored for its potential pharmacological properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism by which Methanimine, 1-(1-piperidinyl), N-(4-nitrophenyl) exerts its effects involves interactions with specific molecular targets. The nitrophenyl group can interact with enzymes and receptors, potentially inhibiting their activity. The piperidine ring may enhance the compound’s binding affinity to these targets, leading to various biological effects .
Comparación Con Compuestos Similares
Similar Compounds
Methanimine, 1-(1-piperidinyl), N-phenyl: Similar structure but lacks the nitro group, resulting in different chemical and biological properties.
(4-Nitrophenyl)(piperidin-1-yl)methanone: Contains a carbonyl group instead of a methanimine group, leading to different reactivity and applications.
Uniqueness
Methanimine, 1-(1-piperidinyl), N-(4-nitrophenyl) is unique due to the presence of both the nitrophenyl and piperidine groups, which confer distinct chemical reactivity and potential biological activities. This combination makes it a valuable compound for various research and industrial applications.
Propiedades
Número CAS |
14194-13-9 |
|---|---|
Fórmula molecular |
C12H15N3O2 |
Peso molecular |
233.27 g/mol |
Nombre IUPAC |
N-(4-nitrophenyl)-1-piperidin-1-ylmethanimine |
InChI |
InChI=1S/C12H15N3O2/c16-15(17)12-6-4-11(5-7-12)13-10-14-8-2-1-3-9-14/h4-7,10H,1-3,8-9H2 |
Clave InChI |
IMKBTFOHBYTFCZ-UHFFFAOYSA-N |
SMILES canónico |
C1CCN(CC1)C=NC2=CC=C(C=C2)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















